

Head-to-head comparison of different N-purin-6-ylaniline synthesis methods

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Compound of Interest

Compound Name: **N-purin-6-ylaniline**

Cat. No.: **B017677**

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An objective comparison of different synthesis methods for **N-purin-6-ylaniline** is presented in this guide, which is intended for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of various synthetic routes, supported by experimental data, to assist in the selection of the most suitable method for specific laboratory and research needs.

Introduction to N-purin-6-ylaniline

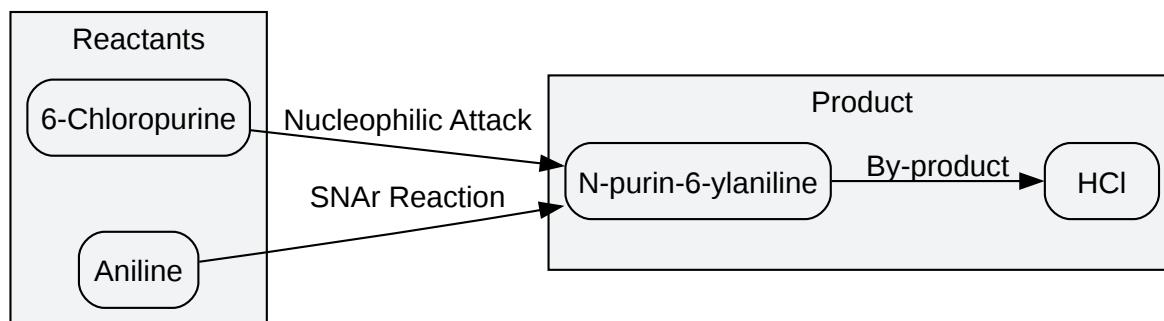
N-purin-6-ylaniline, also known as 6-anilinopurine or N-phenyladenine, is a synthetic aromatic cytokinin, a class of plant hormones that promote cell division and growth. Its structural similarity to naturally occurring cytokinins like zeatin has made it a valuable tool in agricultural research and biotechnology for manipulating plant growth and development. Beyond its role in plant science, **N-purin-6-ylaniline** and its derivatives have garnered significant interest in medicinal chemistry. They have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle, showing promise in the development of anti-cancer therapies.

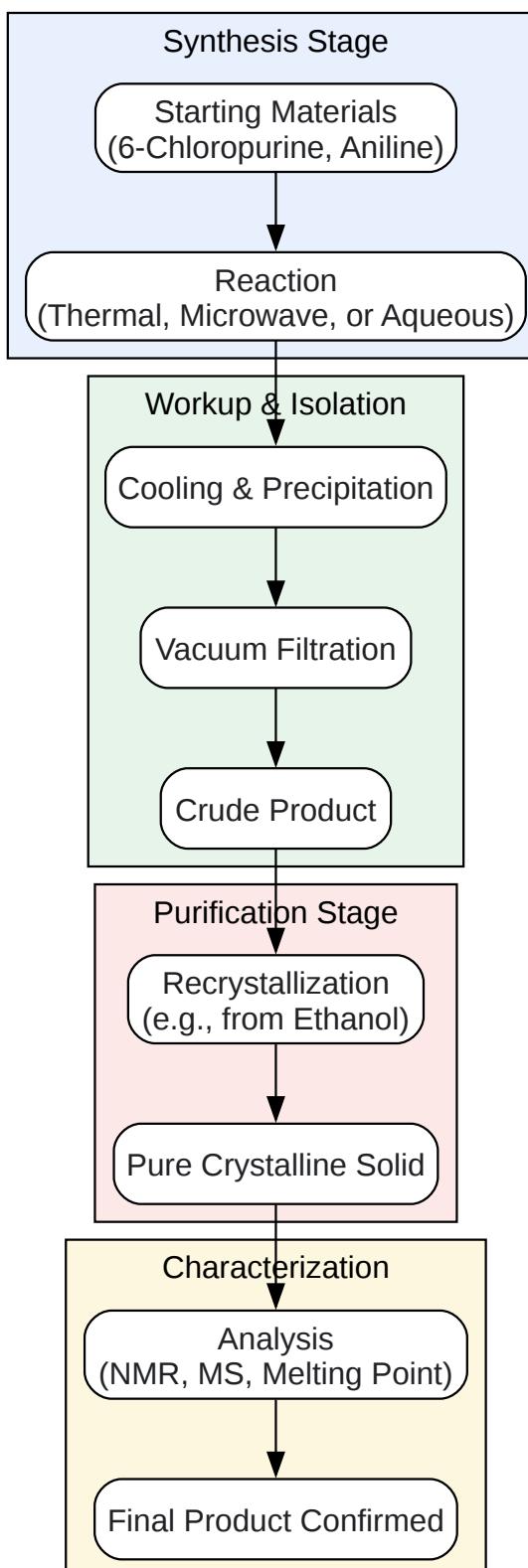
The core structure of **N-purin-6-ylaniline** consists of a purine ring substituted at the C6 position with an aniline group. The synthesis of this molecule is a fundamental process for accessing a wide range of N6-substituted purine derivatives for further study. This guide provides a head-to-head comparison of the most common and effective methods for its synthesis, evaluating them on performance, efficiency, and environmental impact.

The Core Chemical Transformation: Nucleophilic Aromatic Substitution

The synthesis of **N-purin-6-ylaniline** is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient C6 carbon of a purine ring that bears a suitable leaving group. The most common and commercially available starting material for this purpose is 6-chloropurine.

The general reaction mechanism is depicted below:



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